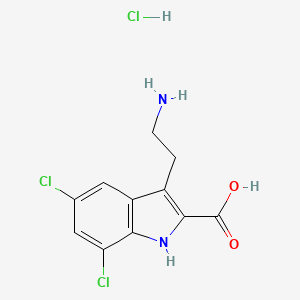

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized indole compounds .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the effectiveness of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an enzyme crucial for the viral replication process.

- Mechanism of Action : The compound has been shown to bind to the active site of HIV-1 integrase by chelating magnesium ions, which are essential for the enzyme's activity. This binding interferes with the strand transfer process, effectively inhibiting viral replication .

- Efficacy : In a study, derivatives of this compound exhibited IC50 values ranging from 0.13 μM to 6.85 μM against integrase, indicating strong inhibitory effects compared to the parent compound. Structural modifications at specific positions on the indole core significantly enhanced antiviral activity, demonstrating the compound's potential as a scaffold for developing new antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid derivatives.

| Modification Position | Description | Effect on Activity |

|---|---|---|

| C2 | Carboxyl group modifications | Improved binding affinity |

| C3 | Long-chain substitutions | Enhanced hydrophobic interactions |

| C6 | Halogenated anilines | Increased π-π stacking with viral DNA |

These modifications have been systematically explored to enhance the binding efficiency and overall antiviral potency of the derivatives .

Other Biological Activities

Beyond its antiviral properties, 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride may exhibit other biological activities:

- Antioxidant Properties : Some indole derivatives have shown antioxidant capabilities that could be beneficial in reducing oxidative stress in various biological systems.

- Potential in Cancer Therapy : The compound's structural features may also lend themselves to exploration in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

Several case studies have documented the efficacy and potential applications of this compound:

- Inhibition of HIV Integrase : A detailed study demonstrated that optimized derivatives not only inhibited integrase but also provided insights into their binding conformations and interactions with viral components .

- Comparative Studies : Research comparing various indole-based compounds revealed that modifications at specific sites could lead to substantial differences in biological activity, emphasizing the importance of SAR studies in drug design.

Wirkmechanismus

The mechanism of action of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives such as tryptamine, serotonin, and melatonin. These compounds share structural similarities with 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride but differ in their functional groups and biological activities .

Uniqueness

What sets this compound apart is its unique combination of the aminoethyl group and dichloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antiviral therapy. This article explores the biological activity associated with this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound is characterized by the following formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁Cl₂N₂O₂HCl |

| Molecular Weight | 284.1 g/mol |

| CAS Number | 1332530-43-4 |

| MDL Number | MFCD18071315 |

| Hazard Classification | Irritant |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of indole-2-carboxylic acid can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of caspases and cell cycle arrest at the G1 phase .

- Antiviral Activity : The indole scaffold has been recognized for its ability to inhibit HIV integrase. Compounds with similar structures have demonstrated significant inhibitory effects on viral replication .

Anticancer Studies

A notable study evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicated:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and HCT-116 (colon cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxicity. For example, derivatives showed IC50 values ranging from 0.48 µM to 5.13 µM against MCF-7 and HCT-116 cells .

The following table summarizes the IC50 values for various derivatives tested:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.48 |

| Derivative A | HCT-116 | 1.93 |

| Derivative B | U-937 | 2.84 |

Antiviral Studies

Research focusing on the antiviral properties of indole derivatives highlighted their ability to inhibit HIV integrase:

- Mechanism : The indole nucleus chelates with Mg²⁺ ions in the active site of integrase, disrupting viral replication .

- IC50 Values : Some derivatives showed IC50 values as low as 3.11 µM against integrase activity, indicating potential as antiviral agents .

Case Study 1: Induction of Apoptosis in MCF-7 Cells

A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment resulted in significant apoptosis induction. Flow cytometry analysis demonstrated an increase in caspase activity and cell cycle arrest.

Case Study 2: Inhibition of HIV Integrase

In vitro studies demonstrated that certain derivatives effectively inhibited HIV integrase activity, showcasing a promising avenue for developing new antiviral therapies.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O2.ClH/c12-5-3-7-6(1-2-14)10(11(16)17)15-9(7)8(13)4-5;/h3-4,15H,1-2,14H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALUYXFAGLZFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)C(=O)O)CCN)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332530-43-4 | |

| Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5,7-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.